

AF 594 Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: AF 594 azide

Cat. No.: B15555211

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of **AF 594 azide**, a versatile fluorescent probe. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies to effectively utilize this powerful tool in their experimental workflows. This guide includes detailed spectral characteristics, experimental protocols for common bioconjugation techniques, and visualizations of relevant biochemical pathways and workflows.

Core Spectral and Photophysical Properties

AF 594 azide is a bright, water-soluble fluorescent dye belonging to the Alexa Fluor family. Its azide moiety allows for its covalent attachment to alkyne-modified biomolecules via click chemistry, enabling highly specific and sensitive detection in various applications such as fluorescence microscopy, flow cytometry, and high-content screening.

The spectral characteristics of **AF 594 azide** are summarized in the table below. These properties are primarily based on its parent fluorophore, Alexa Fluor 594, to which it is structurally and spectrally similar.

Property	Value	Reference(s)
Maximum Absorption Wavelength (λ_{abs})	590 nm	[1][2]
Maximum Emission Wavelength (λ_{em})	617 nm	[1][2]
Molar Extinction Coefficient (ϵ)	73,000 cm ⁻¹ M ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	0.66	[1][2]

Experimental Protocols: Labeling with AF 594 Azide

AF 594 azide is predominantly used in two types of click chemistry reactions for bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This robust and efficient reaction enables the covalent linkage of **AF 594 azide** to terminal alkyne-modified biomolecules.

Materials:

- Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a copper-free buffer (e.g., PBS, pH 7.4)
- AF 594 azide**
- Copper(II) sulfate (CuSO₄)
- Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
- Reducing agent (e.g., sodium ascorbate)
- DMSO (for dissolving **AF 594 azide**)

- Purification column (e.g., size-exclusion chromatography)

Protocol:

- Preparation of Stock Solutions:
 - Dissolve **AF 594 azide** in anhydrous DMSO to a concentration of 10 mM.
 - Prepare a 100 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.
 - Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
 - Add the **AF 594 azide** stock solution to the reaction mixture. The molar excess of the dye will depend on the number of alkyne groups on the biomolecule and should be optimized for each experiment.
 - Prepare the copper catalyst by premixing the CuSO₄ and ligand solutions.
 - Add the copper catalyst mixture to the reaction tube.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the labeled biomolecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for labeling sensitive biological systems, as it avoids the cytotoxicity associated with copper catalysts. This reaction utilizes a strained cyclooctyne-modified biomolecule.

Materials:

- Cyclooctyne-modified biomolecule (e.g., DBCO- or BCN-modified)
- **AF 594 azide**
- Reaction buffer (e.g., PBS, pH 7.4)
- DMSO (for dissolving **AF 594 azide**)
- Purification column (e.g., size-exclusion chromatography)

Protocol:

- Preparation of Stock Solutions:
 - Dissolve **AF 594 azide** in anhydrous DMSO to a concentration of 10 mM.
- Reaction Setup:
 - In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with the reaction buffer.
 - Add the **AF 594 azide** stock solution to the reaction mixture. The molar excess of the dye should be optimized.
- Incubation:
 - Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. The reaction time may need to be optimized based on the specific cyclooctyne used.
- Purification:

- Purify the labeled biomolecule using a suitable method, such as size-exclusion chromatography, to remove unreacted dye.

Visualizing Biological Processes with AF 594 Azide

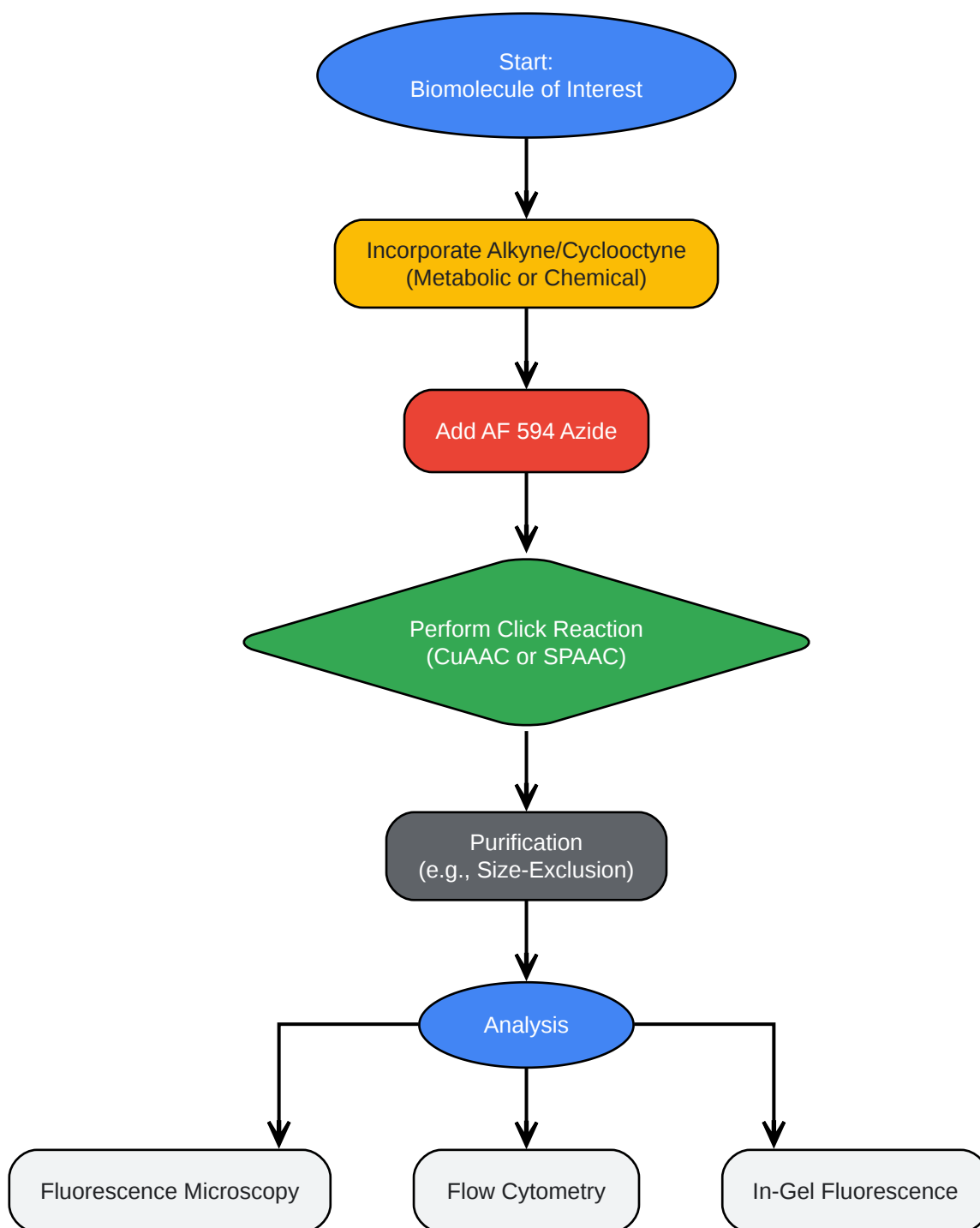
A powerful application of **AF 594 azide** is the visualization of metabolic pathways through metabolic labeling. For instance, cells can be cultured with an azide-modified monosaccharide, which is incorporated into newly synthesized glycoproteins through the cell's natural biosynthetic pathways. These azide-labeled glycoproteins can then be fluorescently tagged with **AF 594 azide** via click chemistry.

Caption: Metabolic labeling and visualization of cell surface glycoproteins.

The diagram above illustrates the process of metabolically labeling cell surface glycoproteins. An azide-containing sugar analog is taken up by the cell and processed through its biosynthetic machinery, resulting in the display of azide groups on cell surface glycans. These can then be specifically labeled with **AF 594 azide** through a click chemistry reaction.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for labeling and imaging biomolecules using **AF 594 azide**.



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